2-Chloro-4-(trifluoromethoxy)aniline hydrochloride

CAS No.: 1187386-31-7

Cat. No.: VC2813079

Molecular Formula: C7H6Cl2F3NO

Molecular Weight: 248.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1187386-31-7 |

|---|---|

| Molecular Formula | C7H6Cl2F3NO |

| Molecular Weight | 248.03 g/mol |

| IUPAC Name | 2-chloro-4-(trifluoromethoxy)aniline;hydrochloride |

| Standard InChI | InChI=1S/C7H5ClF3NO.ClH/c8-5-3-4(1-2-6(5)12)13-7(9,10)11;/h1-3H,12H2;1H |

| Standard InChI Key | YEFJDCOIOFAQLK-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1OC(F)(F)F)Cl)N.Cl |

| Canonical SMILES | C1=CC(=C(C=C1OC(F)(F)F)Cl)N.Cl |

Introduction

Chemical Identity and Structure

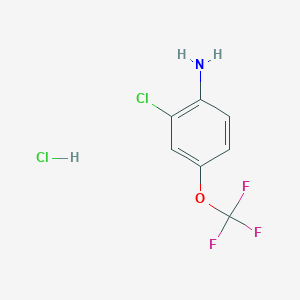

2-Chloro-4-(trifluoromethoxy)aniline hydrochloride is an aniline derivative where the benzene ring contains a chlorine atom at position 2 and a trifluoromethoxy group at position 4, with the amine group converted to its hydrochloride salt. The compound represents an important class of halogenated aromatic amines with significant synthetic utility.

Structural Identifiers

The following table provides comprehensive identification data for 2-Chloro-4-(trifluoromethoxy)aniline hydrochloride:

| Parameter | Value |

|---|---|

| Chemical Name | 2-Chloro-4-(trifluoromethoxy)aniline hydrochloride |

| CAS Number | 1187386-31-7 |

| Alternate CAS Number (Free Base) | 69695-61-0 |

| IUPAC Name | 2-chloro-4-(trifluoromethoxy)phenylamine hydrochloride |

| Molecular Formula | C7H6Cl2F3NO |

| Molecular Weight | 248.03 |

| InChI Code | 1S/C7H5ClF3NO.ClH/c8-5-3-4(1-2-6(5)12)13-7(9,10)11;/h1-3H,12H2;1H |

| InChI Key | YEFJDCOIOFAQLK-UHFFFAOYSA-N |

The structural configuration features a benzene ring with an amino group (NH2), a chlorine atom at the ortho position, and a trifluoromethoxy group (OCF3) at the para position. The amino group is protonated, forming the hydrochloride salt .

Physical and Chemical Properties

The physical and chemical properties of 2-Chloro-4-(trifluoromethoxy)aniline hydrochloride determine its behavior in chemical reactions and its utility in various applications.

Physical Properties

The compound typically exists as a solid at room temperature, with the following documented physical characteristics:

| Property | Value |

|---|---|

| Molecular Weight | 248.03 g/mol |

| Physical State | Solid |

| Color | Not specified in literature |

| Purity (Commercial) | ≥97% |

| Melting Point | Not available in current literature |

| Boiling Point | Not available in current literature |

| Density | Not available in current literature |

Commercial preparations of this compound generally have a minimum purity of 97%, making it suitable for research and synthetic applications .

Chemical Properties

The chemical behavior of 2-Chloro-4-(trifluoromethoxy)aniline hydrochloride is influenced by several structural features:

These properties collectively determine the compound's reactivity profile and synthetic utility in various chemical transformations .

Applications and Uses

2-Chloro-4-(trifluoromethoxy)aniline hydrochloride serves various purposes in chemical research and industry, with its applications primarily centered on its role as a building block in synthesis.

Research and Development Applications

The compound is frequently employed in:

-

Pharmaceutical research as a precursor for drug candidates

-

Development of agrochemicals and specialty chemicals

-

Structure-activity relationship studies in medicinal chemistry

-

Research involving trifluoromethoxy-containing compounds

Industrial Applications

In industrial settings, the compound finds utility as:

-

An intermediate in the synthesis of more complex molecules

-

A building block for specialty chemicals

-

A component in the preparation of various functional materials

The presence of both chloro and trifluoromethoxy substituents makes this compound particularly valuable in applications where these functional groups contribute to specific properties or activities of the final products .

Analytical Characterization

Analytical methods are essential for identifying and characterizing 2-Chloro-4-(trifluoromethoxy)aniline hydrochloride in research and quality control settings.

Spectroscopic Methods

Several spectroscopic techniques are typically employed for characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR would show signals corresponding to the aromatic protons and amino group

-

19F NMR would display signals characteristic of the trifluoromethoxy group

-

13C NMR would reveal the carbon framework of the molecule

-

-

Mass Spectrometry:

-

Would exhibit characteristic molecular ion peaks and fragmentation patterns

-

Useful for confirming molecular weight and structural features

-

-

Infrared (IR) Spectroscopy:

-

Would show distinctive absorption bands for N-H stretching, C-F stretching, and C-Cl bonds

-

Valuable for functional group identification

-

These analytical methods, combined with chromatographic techniques, provide comprehensive characterization of the compound .

Biological Properties and Pharmacokinetics

Structure-Activity Considerations

The compound contains several structural features that are relevant to biological activity:

-

The trifluoromethoxy group often enhances lipophilicity and membrane permeability in biological systems

-

Halogenated aromatic compounds frequently exhibit specific interactions with biological targets

-

The amino group provides a site for potential hydrogen bonding with receptors or enzymes

These structural elements suggest potential applications in pharmacological research, although specific biological activities remain to be fully characterized .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume